

# "Methyl 5-amino-3-methylpicolinate molecular weight and formula"

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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

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# Technical Guide: Methyl 5-amino-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and general analytical methodologies for **Methyl 5-amino-3-methylpicolinate**. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

#### **Core Molecular Data**

The fundamental molecular properties of **Methyl 5-amino-3-methylpicolinate** have been compiled from various chemical data sources. A summary of these quantitative data is presented in the table below for straightforward reference.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molar Mass	166.18 g/mol	[1][2]
CAS Number	1263059-42-2	[1][2]



### **Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-amino-3-methylpicolinate** is not readily available in published literature, a plausible two-step synthetic pathway can be proposed based on established chemical methodologies for analogous compounds. This involves the synthesis of the parent carboxylic acid followed by esterification.

## Part 1: Proposed Synthesis of 5-amino-3-methylpicolinic acid

The synthesis of the parent acid can be approached via a nitration-reduction sequence starting from 3-methylpicolinic acid, similar to methods used for other aminopicolinic acids.[3]

#### Step 1: Nitration of 3-methylpicolinic acid

- In a fume hood, cautiously add 3-methylpicolinic acid to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid.
- Allow the reaction mixture to slowly warm to room temperature and then heat gently to facilitate the nitration process. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured onto crushed ice, and the pH is adjusted with a suitable base (e.g., sodium hydroxide solution) to precipitate the 5-nitro-3methylpicolinic acid.
- The crude product is collected by filtration, washed with cold water, and dried.

  Recrystallization from a suitable solvent system may be required for purification.

#### Step 2: Reduction of 5-nitro-3-methylpicolinic acid

- The purified 5-nitro-3-methylpicolinic acid is dissolved in a suitable solvent, such as ethanol
  or acetic acid.
- A catalytic amount of a reduction catalyst, typically palladium on carbon (Pd/C), is added to the solution.



- The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus at a suitable pressure.
- The reaction is monitored by TLC until the starting material is fully consumed.
- Upon completion, the catalyst is removed by filtration through a pad of celite.
- The solvent is removed under reduced pressure to yield 5-amino-3-methylpicolinic acid.

## Part 2: Esterification of 5-amino-3-methylpicolinic acid

The final step is the esterification of the carboxylic acid to yield the methyl ester. A common and effective method is the Fischer-Speier esterification or the use of thionyl chloride.[4][5]

Method A: Fischer-Speier Esterification

- Suspend 5-amino-3-methylpicolinic acid in an excess of methanol.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
- Reflux the mixture for several hours, monitoring the reaction by TLC.[4]
- After completion, the excess methanol is removed under reduced pressure.
- The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Methyl 5-amino-3-methylpicolinate.
- Purification can be achieved by column chromatography on silica gel.

Method B: Thionyl Chloride Method

- Suspend 5-amino-3-methylpicolinic acid in methanol at a low temperature (e.g., 0 °C).
- Slowly add thionyl chloride dropwise to the suspension.



- Allow the reaction to warm to room temperature and then reflux for a few hours.
- The reaction is monitored by TLC for completion.
- The solvent is evaporated under reduced pressure to give the crude product, which can then be purified as described in Method A.

### **Proposed Synthesis and Analysis Workflow**

The logical flow from starting materials to the final, characterized product can be visualized as follows.

Caption: Proposed workflow for the synthesis and analysis of **Methyl 5-amino-3-methylpicolinate**.

### **Biological Activity and Signaling Pathways**

Currently, there is no publicly available data on the specific biological activities of **Methyl 5-amino-3-methylpicolinate** or its involvement in any signaling pathways. Picolinic acid derivatives are known to have a wide range of biological activities, and this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is required to elucidate its pharmacological profile.

## **Analytical Methodologies**

The characterization and purity assessment of **Methyl 5-amino-3-methylpicolinate** would typically involve standard analytical techniques used for small organic molecules.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point. Detection would likely be performed using a UV detector.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are
  essential for the structural confirmation of Methyl 5-amino-3-methylpicolinate. The spectra



would provide information on the number and connectivity of protons and carbons in the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight
of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm
the elemental composition. A related compound, methyl 5-((cinnamoyloxy)methyl)picolinate,
shows a fragmentation pattern that includes the pyridine fragment, which could be expected
for the title compound as well.[6]

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